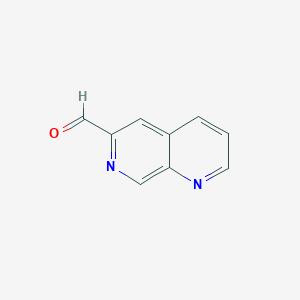
3-(2-Fluoroethyl)piperidin-4-ol
Descripción general
Descripción
“3-(2-Fluoroethyl)piperidin-4-ol” is a chemical compound with the linear formula C7H14FNO . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives has been discussed in several scientific papers . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural details about “this compound” were not found in the search results.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific reactions involving “this compound” were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Ligands for D2-like Receptors
Research on arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, has shown that these groups play a crucial role in the potency and selectivity of binding affinity at D2-like receptors. This suggests potential applications in developing antipsychotic agents through the manipulation of pharmacophoric groups (Sikazwe et al., 2009).
Metallation of π-deficient Heteroaromatic Compounds
The study of metallation, particularly with 3-fluoropyridine, has implications for regioselective synthesis, providing a foundation for the development of novel compounds with specific functional group placements. This research underscores the versatility of fluoroalkyl groups in chemical synthesis (Marsais & Quéguiner, 1983).
Nucleophilic Aromatic Substitution of the Nitro-group
The reaction of piperidine with nitroaromatic compounds, resulting in specific substitution products, highlights the potential for synthesizing targeted molecules through nucleophilic aromatic substitution. This method could be relevant for introducing fluorine or fluoroethyl groups into complex molecules (Pietra & Vitali, 1972).
Strategies for the Synthesis of Spiropiperidines
Spiropiperidines are of interest in drug discovery, emphasizing the significance of structural diversity in the development of new therapeutic agents. This review of synthetic strategies may provide insights into how 3-(2-Fluoroethyl)piperidin-4-ol could be utilized or synthesized for pharmaceutical applications (Griggs, Tape, & Clarke, 2018).
Fluorine as a Hydrogen Bond Acceptor
The study on the role of organic fluorine in hydrogen bonding provides valuable information on how fluorinated compounds, similar to this compound, might interact at a molecular level, influencing their binding and functional properties in biological systems (Howard et al., 1996).
Mecanismo De Acción
- CCR5 belongs to the seven-transmembrane G-protein-coupled receptor family and plays a crucial role in the process of HIV-1 entry .
- Cells cannot become infected with macrophagetropic (R5) HIV-1 strains in vitro if they do not express CCR5 .
- CCR5Δ32 homozygous individuals are resistant to R5-tropic HIV-1 infection, while heterozygotes progress more slowly to AIDS and respond better to treatment .
- The compound likely forms a strong salt-bridge interaction with the basic nitrogen atom of CCR5, anchoring it to the receptor .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
- Information on absorption is not readily available for this specific compound. The volume of distribution and protein binding remain unspecified . Details regarding metabolism are not provided. No data on excretion are currently accessible.
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Fluoroethyl)piperidin-4-ol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is likely to continue, with a focus on discovering and biologically evaluating potential drugs containing piperidine moiety .
Propiedades
IUPAC Name |
3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-3-1-6-5-9-4-2-7(6)10/h6-7,9-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJJAQCPEJMKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



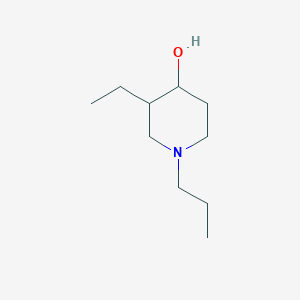
![[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B1475267.png)
![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1475269.png)
![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)


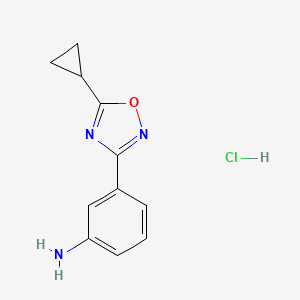
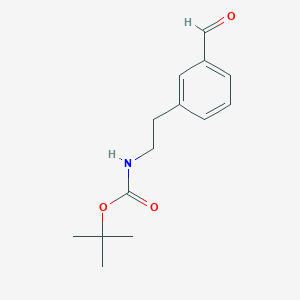

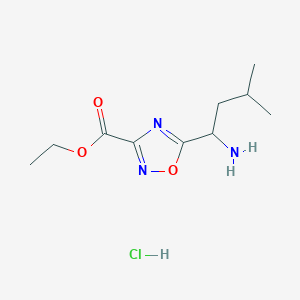
![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide](/img/structure/B1475279.png)


